molecular formula C19H22N4S2 B11503039 3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-phenyl-7-(piperidin-1-yl)-5-propyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11503039
M. Wt: 370.5 g/mol
InChI Key: PPQTVOZHUPXBLF-UHFFFAOYSA-N
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Description

3-PHENYL-7-(PIPERIDIN-1-YL)-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with additional phenyl, piperidinyl, and propyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-7-(PIPERIDIN-1-YL)-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of hydrazonoyl halides with thioamides under basic conditions, such as using triethylamine in ethanol . The reaction proceeds through the formation of intermediate thiazole derivatives, which then undergo cyclization to form the final thiazolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-7-(PIPERIDIN-1-YL)-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and phenyl substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-PHENYL-7-(PIPERIDIN-1-YL)-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it may act as an antagonist to certain receptors, such as the Y5 adenosine receptor, contributing to its analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-PHENYL-7-(PIPERIDIN-1-YL)-5-PROPYL-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications. The presence of the piperidinyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C19H22N4S2

Molecular Weight

370.5 g/mol

IUPAC Name

3-phenyl-7-piperidin-1-yl-5-propyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C19H22N4S2/c1-2-9-15-20-17(22-12-7-4-8-13-22)16-18(21-15)23(19(24)25-16)14-10-5-3-6-11-14/h3,5-6,10-11H,2,4,7-9,12-13H2,1H3

InChI Key

PPQTVOZHUPXBLF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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